[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol
Description
Properties
Molecular Formula |
C5H6F2N2S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methanethiol |
InChI |
InChI=1S/C5H6F2N2S/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2 |
InChI Key |
CKGPTCZWXVHIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CS)C(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Difluoromethyl-Substituted Precursors
Patents and literature indicate that a common route involves starting from difluoromethylated aldehydes or ketones, which undergo cyclization with amidines or related compounds.
- Starting Material: 2,4-Difluorobenzoyl chloride or 2,4-difluorophenyl derivatives.
- Reaction: Condensation with amidines or imidazole precursors.
- Conditions: Reflux in solvents such as ethanol or acetic acid, often with catalysts like zinc chloride or ammonium salts.
Data Table 1: Typical Precursors and Reaction Conditions
| Step | Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 2,4-Difluorobenzoyl chloride | Amidine derivatives | Ethanol | Reflux | 60-75% | Literature synthesis |
| 2 | Difluoromethyl aldehyde | Amidine | Acetic acid | Reflux | 65-80% | Patent EP0421210A2 |
Multi-Component Condensation
Another route involves multi-component condensation of difluoromethylated aldehydes with amino compounds, followed by cyclization:
- Reactants: Difluoromethyl aldehyde, glycine derivatives or aminoalkanes.
- Reaction Conditions: Mild heating with acids or bases, often in ethanol or acetic acid.
- Synthesis of imidazoles via condensation of difluoromethyl aldehydes with diamines has been reported with yields ranging from 50-80% under optimized conditions.
Introduction of the Methanethiol Group at the 2-Position
Thiolation of the Imidazole Ring
The key step involves substituting or adding a thiol group at the 2-position of the imidazole ring:
- Method: Nucleophilic substitution using thiolating agents such as hydrogen sulfide (H₂S) or thiourea derivatives.
- Conditions: Typically performed under inert atmosphere at controlled temperatures (0-50°C).
Hydrogen Sulfide Bubbled onto Imidazole Precursors
A notable method involves bubbling hydrogen sulfide gas through a solution of the imidazole precursor:
- Procedure:
- Dissolve the imidazole precursor in anhydrous solvent (e.g., dimethylformamide).
- Bubble H₂S gas at 0°C under stirring.
- Reaction time ranges from 30 minutes to 2 hours.
- Work-up involves extraction with organic solvents and purification via chromatography.
Use of Thiourea Derivatives
Alternatively, thiourea derivatives can be reacted with electrophilic imidazole intermediates:
- Reaction:
- React imidazole with thiourea in the presence of acid catalysts.
- Followed by oxidation or hydrolysis to generate the free thiol group.
Note: This method often requires subsequent deprotection steps and careful control of reaction conditions to prevent over-oxidation.
Summary of the Synthetic Route
Notes and Considerations
- Reaction Optimization: Reaction temperature, solvent choice, and molar ratios critically influence yield and purity.
- Safety: Handling hydrogen sulfide requires proper safety protocols due to its toxicity.
- Purification: Chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexane) is standard for isolating the final compound.
- Scale-Up: For industrial synthesis, continuous flow methods for H₂S introduction and optimized catalytic conditions are under development.
The preparation of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol primarily involves constructing the imidazole core with a difluoromethyl group, followed by nucleophilic thiolation at the 2-position. The synthesis leverages multi-step reactions, including condensation, cyclization, and thiol introduction, with yields generally in the 50-85% range depending on the specific route and conditions. These methods are supported by extensive literature, patents, and recent advances in heterocyclic chemistry, ensuring robust pathways for producing this compound with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable moiety in medicinal chemistry .
Industry
Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and durability of products in these fields.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol
- Structure : A benzimidazole derivative with a difluoromethyl group at the 1-position and a hydroxyl group (-CH₂OH) at the 2-position.
- Key Differences :
- The fused benzene ring in benzimidazole increases π-conjugation and stability compared to the simpler imidazole scaffold .
- The hydroxyl group engages in hydrogen bonding, influencing solubility in polar solvents, while the thiol group in the target compound offers higher acidity (pKa ~10 vs. ~15 for alcohols) and redox sensitivity .
- Applications : Used in condensation reactions due to its electrophilic character, whereas the thiol-containing analog may excel in metal coordination or disulfide-mediated assemblies .
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole
- Structure : Benzimidazole with a methylthio (-SMe) group at the 2-position.
- Key Differences: The thioether group is less reactive than the thiol (-SH) in redox or nucleophilic reactions. Methylthio derivatives are more stable under oxidative conditions .
1H-Imidazole, 1-[difluoro(trimethylsilyl)methyl]-2-phenyl
- Structure : Imidazole with a difluoro(trimethylsilyl)methyl group at the 1-position and a phenyl group at the 2-position.
- Key Differences: The silyl group imparts steric bulk and silicon-specific reactivity, contrasting with the thiol’s nucleophilic and acidic nature.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
- Structure : Benzimidazoles substituted with a fluorophenyl group.
- These derivatives are explored as metabolic modulators, whereas the thiol group in the target compound could enable covalent binding to biological targets .
Comparative Analysis of Physicochemical Properties
| Property | [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol | 1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol | 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole |
|---|---|---|---|
| Solubility | Moderate (polar solvents due to -SH) | High (polar solvents due to -OH) | Low (nonpolar solvents) |
| Reactivity | High (thiol oxidation, nucleophilic substitution) | Moderate (condensation reactions) | Low (stable thioether) |
| Electron Effects | Strongly electron-withdrawing (CF₂H) | Moderate (CF₂H + -OH) | Weak (methylthio) |
| Stability | Oxidatively sensitive (forms disulfides) | Stable under acidic conditions | High (resists oxidation) |
Biological Activity
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound features a difluoromethyl group attached to an imidazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
- Molecular Formula : C5H6F2N2S
- Molecular Weight : 164.17 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing imidazole structures have been shown to possess significant antibacterial properties against various strains of bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the presence of the difluoromethyl group enhances the antimicrobial efficacy of the imidazole scaffold, potentially through increased lipophilicity and receptor binding affinity.
Anticancer Activity
Imidazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that specific imidazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study reported that derivatives of imidazole showed promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The difluoromethyl group may enhance the compound's binding affinity to target sites, thereby modulating enzymatic activities and cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage and apoptosis in cancer cells.
- Modulation of Gene Expression : Interaction with DNA or RNA can alter gene expression profiles, influencing cell cycle regulation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, particularly against Staphylococcus aureus, where an MIC of 32 µg/mL was observed.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of imidazole derivatives, including this compound. The study found that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of imidazole-thiol derivatives typically involves cycloaddition reactions or stepwise substitution. For example, cycloaddition between ethyl isocyanoacetate and imidoyl chlorides can construct the imidazole core, followed by thiolation via nucleophilic substitution . The difluoromethyl group may be introduced using fluorinating agents (e.g., DAST) or via pre-functionalized intermediates. Reaction temperature (0–60°C), solvent polarity (DMF vs. THF), and stoichiometry of thiolating agents (e.g., NaSH) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is essential to isolate the thiol derivative .
Q. How should researchers characterize the electronic and structural properties of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm the difluoromethyl group (δ ~5.5–6.5 ppm for CFH) and thiol proton (δ ~1.5–2.5 ppm, broad). F NMR is critical for verifying fluorinated substituents .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves bond angles and steric effects of the difluoromethyl-thiol moiety, which may influence reactivity .
Q. What stability challenges arise during storage and handling of this compound?
- Methodology : Thiol groups are prone to oxidation; thus, storage under inert gas (N/Ar) at –20°C in amber vials is recommended. Stability under varying pH (2–12) should be tested via HPLC-UV. Antioxidants (e.g., BHT) or thiol-protecting groups (e.g., disulfide formation) may mitigate degradation .
Advanced Research Questions
Q. How does the difluoromethyl-thiol motif influence bioactivity compared to non-fluorinated analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing CFH with CH or Cl) and compare antimicrobial/antifungal activity (MIC assays) or enzyme inhibition (IC). The electron-withdrawing CFH group enhances electrophilicity, potentially improving target binding .
- Computational Studies : DFT calculations (e.g., Gaussian 09) can model charge distribution and frontier molecular orbitals to rationalize reactivity differences .
Q. What strategies resolve contradictory data in reactivity studies (e.g., unexpected byproducts during functionalization)?
- Methodology :
- Mechanistic Probes : Use isotopic labeling (O, H) or trapping agents (e.g., TEMPO) to identify intermediates. For example, thiol-disulfide exchange may compete with nucleophilic substitution .
- Kinetic Analysis : Monitor reaction progress via in situ IR or LC-MS to detect transient intermediates. Adjusting solvent polarity or base strength (e.g., DBU vs. KCO) can suppress side reactions .
Q. How can researchers optimize the compound for targeted drug delivery?
- Methodology :
- Prodrug Design : Convert the thiol to a protected disulfide or thioester to enhance solubility and reduce off-target interactions. Release kinetics can be studied in simulated physiological buffers .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to biological targets (e.g., cysteine proteases). The difluoromethyl group’s hydrophobicity may improve membrane permeability .
Key Research Gaps
- Mechanistic Insights : Limited data exist on the redox behavior of the difluoromethyl-thiol group in biological systems.
- Toxicity Profiling : In vivo studies are needed to assess metabolic stability and hepatotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
